4,4'-(2,2-Dimethylpropane-1,1-diyl)diphenol
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Overview
Description
4,4’-(2,2-Dimethylpropane-1,1-diyl)diphenol, also known as bisphenol A, is a synthetic organic compound with the chemical formula C15H16O2. It is a colorless solid that is soluble in organic solvents but poorly soluble in water. Bisphenol A is primarily used in the production of polycarbonate plastics and epoxy resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisphenol A is synthesized through the condensation reaction of phenol and acetone. The reaction is typically catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The process involves the following steps:
Mixing phenol and acetone: The reactants are mixed in a molar ratio of 2:1.
Catalysis: An acid catalyst is added to the mixture to facilitate the reaction.
Condensation: The mixture is heated to around 60-70°C, allowing the condensation reaction to occur, forming bisphenol A and water as a byproduct.
Purification: The crude product is purified through crystallization or distillation to obtain pure bisphenol A.
Industrial Production Methods
In industrial settings, the production of bisphenol A follows a similar process but on a larger scale. Continuous reactors are often used to maintain a steady production rate. The reaction conditions are carefully controlled to optimize yield and purity. The final product is typically obtained in high purity through multiple purification steps, including recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
Bisphenol A undergoes various chemical reactions, including:
Oxidation: Bisphenol A can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated bisphenol A derivatives
Scientific Research Applications
Bisphenol A has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the production of polycarbonate plastics and epoxy resins.
Biology: Studied for its endocrine-disrupting properties and effects on biological systems.
Medicine: Investigated for its potential health effects, including its role as an endocrine disruptor.
Mechanism of Action
Bisphenol A exerts its effects primarily through its action as an endocrine disruptor. It mimics the structure and function of estrogen, binding to estrogen receptors and altering normal hormonal signaling pathways. This can lead to various biological effects, including changes in gene expression, cell proliferation, and developmental processes .
Comparison with Similar Compounds
Similar Compounds
Bisphenol S: Similar structure but with a sulfone group instead of a dimethylpropane group.
Bisphenol F: Similar structure but with a methylene bridge instead of a dimethylpropane group.
Uniqueness
Bisphenol A is unique due to its widespread use and significant impact on both industrial applications and health research. Its ability to mimic estrogen and disrupt endocrine function sets it apart from other similar compounds .
Properties
CAS No. |
52173-65-6 |
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Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2,2-dimethylpropyl]phenol |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)16(12-4-8-14(18)9-5-12)13-6-10-15(19)11-7-13/h4-11,16,18-19H,1-3H3 |
InChI Key |
OMFKAAYGALHAKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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